REACTION_CXSMILES
|
[C:1]([C:3]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH2:5][CH2:6][CH3:7])[CH3:4])#[N:2].CC(O)(C)C>CO.[Ni]>[NH2:2][CH2:1][C:3]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:4])[CH2:5][CH2:6][CH3:7] |f:0.1|
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Name
|
rac-tert-butyl (2-cyanopentan-2-yl)carbamate 2-methylpropan-2-ol
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Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C)(CCC)NC(OC(C)(C)C)=O.CC(C)(C)O
|
Name
|
|
Quantity
|
618 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
66 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated in an autoclave at 20-30 bar overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
rinsed well with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
43.70 g (95% of theory) of the target compound were obtained
|
Name
|
|
Type
|
|
Smiles
|
NCC(CCC)(C)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |